molecular formula C20H18O3 B14296340 2,2',2''-(Ethane-1,1,1-triyl)triphenol CAS No. 125457-87-6

2,2',2''-(Ethane-1,1,1-triyl)triphenol

Cat. No.: B14296340
CAS No.: 125457-87-6
M. Wt: 306.4 g/mol
InChI Key: AZMMSEASPQHHTC-UHFFFAOYSA-N
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Description

4,4',4''-(Ethane-1,1,1-triyl)triphenol (CAS 27955-94-8) is a triphenyl derivative of ethane, where three phenol groups are symmetrically attached to a central ethane core at the para-positions. Its molecular formula is C₂₀H₁₈O₃, with a molecular weight of 306.36 g/mol . It is classified as a PMT/vPvM substance (Persistent, Mobile, and Toxic/Very Persistent and Very Mobile), indicating environmental persistence and mobility .

Properties

CAS No.

125457-87-6

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[1,1-bis(2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C20H18O3/c1-20(14-8-2-5-11-17(14)21,15-9-3-6-12-18(15)22)16-10-4-7-13-19(16)23/h2-13,21-23H,1H3

InChI Key

AZMMSEASPQHHTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)(C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol typically involves the reaction of phenol with acetaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of condensation steps, resulting in the formation of the triphenol compound. The reaction conditions often include elevated temperatures and controlled pH to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Ethane-1,1,1-triyl)triphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,2’'-(Ethane-1,1,1-triyl)triphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 4,4',4''-(Ethane-1,1,1-triyl)triphenol and analogous compounds:

Compound Name CAS Number Central Core Phenol Groups Molecular Formula Molecular Weight Key Properties/Applications
4,4',4''-(Ethane-1,1,1-triyl)triphenol 27955-94-8 Ethane 3 (para) C₂₀H₁₈O₃ 306.36 Research use; PMT/vPvM potential
4,4,4-Trihydroxytriphenylmethane 603-44-1 Methane 3 (para) C₁₉H₁₆O₃ 292.33 Dye intermediates; higher symmetry
4,4'-(Butane-2,2-diyl)diphenol 77-40-7 Butane 2 (para) C₁₆H₁₆O₂ 240.29 Polymer precursors (e.g., epoxy resins)
4,4'-(Cyclododecane-1,1-diyl)diphenol 29651-54-5 Cyclododecane 2 (para) C₂₄H₃₀O₂ 350.49 High-molecular-weight applications

Key Observations :

  • Steric Effects: The butane and cyclododecane cores in diphenol analogs introduce bulkiness, reducing solubility and limiting applications in aqueous systems .
  • Hydrogen Bonding: The three phenol groups in 4,4',4''-(Ethane-1,1,1-triyl)triphenol enable extensive hydrogen bonding, promoting aggregation behavior distinct from diphenol analogs .

Environmental and Toxicological Profiles

4,4',4''-(Ethane-1,1,1-triyl)triphenol:
  • Hazards : Classified as Category 5 (oral toxicity) , Category 4 (dermal toxicity) , and Category 1 (eye irritation) under GHS .
Analogous Compounds:
  • Limited hazard data are available for structurally similar compounds. However: 4,4,4-Trihydroxytriphenylmethane: Likely less mobile due to lower molecular weight and higher symmetry, reducing environmental persistence.

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